4-(4-quinazolinylamino)phenyl isonicotinate
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Overview
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives, including compounds similar to 4-(4-quinazolinylamino)phenyl isonicotinate, often involves the one-pot three-component condensation of isatoic anhydride, ethyl or methyl ortho ester, and phenylhydrazine in the presence of a catalyst such as KAl(SO4)2·12H2O under microwave irradiation or classical heating. This method has been shown to be efficient for producing various quinazolinone derivatives with potential antimicrobial activities (Mohammadi, Ahdenov, & Abolhasani Sooki, 2017).
Molecular Structure Analysis
Quinazolinone compounds, including 4-(4-quinazolinylamino)phenyl isonicotinate, display a variety of molecular structures, as confirmed by techniques like NMR, FT-IR, and mass spectrometry. For instance, some derivatives have been structurally characterized by single crystal X-ray analysis, revealing details about their molecular geometry and confirming their synthesis (Dilebo et al., 2021).
Chemical Reactions and Properties
The reactivity of quinazolinone derivatives can involve a variety of chemical reactions. For example, the synthesis of 4-(phenylamino)quinazoline-2(1H)-selones from anthranilonitriles and phenyl isoselenocyanates under reflux in dry pyridine illustrates the complex chemical behavior of these compounds. These reactions can lead to various derivatives with potential for further pharmacological investigation (Atanassov, Linden, & Heimgartner, 2004).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, including solubility, melting point, and crystal structure, are crucial for understanding their chemical behavior and potential applications. For example, the crystal structure analysis provides insights into the compound's stability and reactivity, which are essential for designing drugs with desired pharmacological effects (Geesi, 2020).
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, such as reactivity with various reagents, potential for forming bonds, and chemical stability, are influenced by their molecular structure. Studies have shown that these compounds can undergo various reactions, leading to the synthesis of novel derivatives with potential biological activities. For instance, catalyst-free conditions have been used for the synthesis of spiro[indoline-3,2′-quinazolin]-2-ones and dihydroquinazolines, highlighting the versatility of quinazolinone chemistry (Kamal et al., 2015).
Scientific Research Applications
Tyrosine Kinase Inhibition and Antitumor Activity
The general class of 4-(phenylamino)quinazolines, which includes compounds similar to 4-(4-quinazolinylamino)phenyl isonicotinate, has been identified as potent and selective inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). These compounds bind competitively at the ATP site of the enzyme. Research has shown that modifications to enhance aqueous solubility while retaining inhibitory activity have led to derivatives with significant antitumor activity against tumor xenografts in mice, suggesting potential applications in cancer therapy (Thompson et al., 1997).
Antimicrobial Activity
A study on the synthesis and antibacterial evaluation of 2-alkyl- and 2-aryl-3-(phenylamino)quinazolin-4(3H)-one derivatives, compounds structurally related to 4-(4-quinazolinylamino)phenyl isonicotinate, has shown that these compounds possess good antimicrobial activities. This suggests their potential use in the development of new antimicrobial agents (Mohammadi et al., 2017).
Anticonvulsant and Analgesic Activities
Research into novel quinazoline derivatives has revealed compounds with significant anticonvulsant and analgesic activities, indicating the potential of such compounds, including 4-(4-quinazolinylamino)phenyl isonicotinate, in the treatment of neurological disorders and pain management. Specifically, certain derivatives have shown promising results in models of epilepsy and pain (Gupta et al., 2013).
Antiviral Activity
Fluorine-containing quinazolines, related to the chemical family of 4-(4-quinazolinylamino)phenyl isonicotinate, have been synthesized and shown to exhibit antiviral activity against a range of viruses. This highlights the potential of quinazoline derivatives in the development of new antiviral drugs (Lipunova et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The diverse pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
properties
IUPAC Name |
[4-(quinazolin-4-ylamino)phenyl] pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c25-20(14-9-11-21-12-10-14)26-16-7-5-15(6-8-16)24-19-17-3-1-2-4-18(17)22-13-23-19/h1-13H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLOHVHRBLZTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Quinazolin-4-ylamino)phenyl] pyridine-4-carboxylate |
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